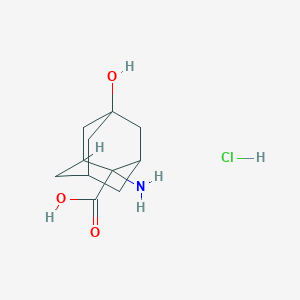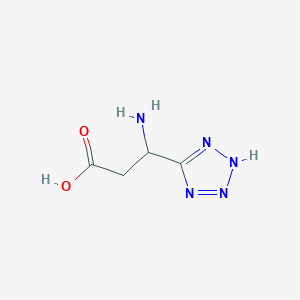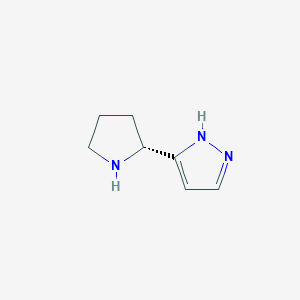
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring with a carboxylate ester group and an aminoethyl substituent. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidinecarboxylates .
Aplicaciones Científicas De Investigación
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate receptor activity and enzyme function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring instead of a piperidine ring.
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: Contains a phenyl group instead of an ethyl ester
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
ethyl 4-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)12-7-4-9(3-6-11)5-8-12/h9H,2-8,11H2,1H3 |
Clave InChI |
XRLXEFDRVSIDQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)



![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)


